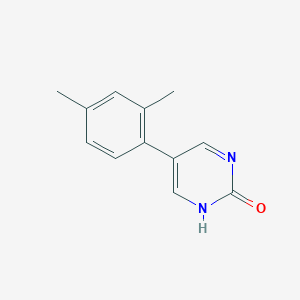

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine

Description

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-4-11(9(2)5-8)10-6-13-12(15)14-7-10/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQKIINJNIHMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CNC(=O)N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680834 | |

| Record name | 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111113-63-3 | |

| Record name | 5-(2,4-Dimethylphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. A method analogous to the synthesis of 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-s-triazine (CA2192774A1) involves stepwise substitution on a dichloropyrimidine precursor. For 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, this could entail:

-

Initial substitution at position 2 : Reacting 2,5-dichloropyrimidine with a hydroxyl source (e.g., NaOH or resorcinol) under mild conditions (0–50°C) to yield 2-hydroxy-5-chloropyrimidine.

-

Aryl introduction at position 5 : Employing 2,4-dimethylphenylmagnesium bromide in the presence of a Lewis acid (e.g., FeCl₃ or AlCl₃) to substitute the remaining chloride.

This route mirrors the triazine synthesis in CA2192774A1, where cyanuric chloride undergoes sequential substitutions with m-xylene and resorcinol. Critical parameters include:

Table 1: Comparative Substitution Conditions for Pyrimidine Derivatives

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Introducing the 2,4-dimethylphenyl group via palladium-catalyzed coupling offers regioselectivity. Starting with 5-bromo-2-hydroxypyrimidine (synthesized via bromination of 2-hydroxypyrimidine, as in CN114591250A), the aryl group is installed using:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

-

Solvent : Dioxane/water mixture (4:1).

CN114591250A demonstrates the feasibility of halogenation at position 5 using hydrobromic acid and H₂O₂, though adapting this to pyrimidines requires careful pH control to avoid ring degradation.

Ullmann-Type Coupling

For substrates lacking pre-installed halogens, copper-mediated coupling with aryl boronic acids presents an alternative. This method, however, demands higher temperatures (100–120°C) and extended reaction times (24–72 hours), posing challenges for heat-sensitive intermediates.

Cyclization Routes

Biginelli Reaction Derivatives

Constructing the pyrimidine ring de novo with the 2,4-dimethylphenyl group incorporated into a β-keto ester precursor could streamline synthesis. For example:

-

Condense ethyl acetoacetate with 2,4-dimethylbenzaldehyde and urea under acidic conditions.

-

Cyclize using HCl/EtOH to form 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine.

This method’s success hinges on the electronic and steric compatibility of the aldehyde substituent, with 2,4-dimethyl groups potentially hindering cyclization efficiency.

Hydroxylation and Functionalization

Hydrolysis of Chloropyrimidines

Converting a 2-chloro intermediate to the hydroxyl derivative follows established protocols. For instance, CA2192774A1 hydrolyzes chlorotriazines using resorcinol under mild conditions (0–100°C). Applied to pyrimidines, this would involve:

-

Reagent : Aqueous NaOH or NH₄OH.

-

Conditions : Reflux in ethanol/water (70°C, 6–12 hours).

Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product stability. Chlorinated solvents (e.g., dichloroethane) enhance electrophilic substitution rates but pose environmental and safety concerns. Alternatives like toluene or MTBE require higher temperatures, risking decomposition.

Catalyst Recovery and Recycling

Lewis acids like AlCl₃ are often stoichiometric, generating significant waste. Implementing heterogeneous catalysts (e.g., montmorillonite K10) could improve sustainability, though activity may diminish with reuse.

Purification Strategies

CA2192774A1 employs solvent extraction (methyl isobutyl ketone/water) and crystallization (heptane), achieving >95% purity. For the target compound, analogous steps with ethanol/water recrystallization may suffice, though melting point depression from dimethyl groups necessitates gradient cooling.

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxidized derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine, in cancer therapy. Pyrimidines are known to exhibit a range of biological activities due to their ability to interact with various biological targets. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Mechanism of Action : The compound's anticancer effects are thought to stem from its ability to interfere with DNA synthesis and repair mechanisms, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Pyrimidine derivatives have shown promise as antimicrobial agents. The structural features of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine may enhance its efficacy against bacterial and fungal pathogens.

- Case Study : A study demonstrated that certain pyrimidine derivatives exhibited activity against resistant strains of bacteria, suggesting that compounds like 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine could be developed into new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidines have been explored in various models of inflammation. 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : In vitro studies indicated that this compound can reduce the production of inflammatory mediators in macrophages, supporting its potential use in treating inflammatory diseases .

Recent Advances in Pyrimidine-Based Drugs

A comprehensive review highlighted the versatility of pyrimidine compounds in drug discovery. The review categorized various pyrimidines based on their therapeutic applications, including anticancer and anti-infective properties .

| Compound | Activity | Reference |

|---|---|---|

| 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine | Anticancer | |

| Various Pyrimidines | Antimicrobial | |

| Pyrimidine Derivatives | Anti-inflammatory |

Clinical Trials

Ongoing clinical trials are investigating the efficacy of pyrimidine-based compounds in treating specific cancers and infections. Preliminary results suggest that these compounds may offer significant therapeutic benefits with manageable side effects.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine with similar compounds:

<sup>a</sup> Predicted using fragment-based methods; <sup>†</sup>Estimated based on structural analogs.

Key Observations :

- The 2,4-dimethylphenyl group increases lipophilicity (logP ~2.8) compared to hydroxyl-rich derivatives like 4,6-Dihydroxy-2-methylpyrimidine (logP 0.2) .

- Thioxo and thiazole groups (e.g., ) further elevate logP (~3.5) due to sulfur-containing moieties.

Antimicrobial Activity

- 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine: Limited direct data, but structural analogs with methylphenyl groups (e.g., 5-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-4-arylpyrimidines) exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Shows antifungal activity (MIC 8 µg/mL against C. albicans) due to fluorophenyl and methoxyphenyl substituents enhancing membrane penetration .

Pharmacological Activity

- 5-Acetyldihydropyrimidinones (e.g., compound 176 with methoxyphenyl): Demonstrate antihypertensive effects (BP reduction ~25 mmHg at 5 mg/kg), comparable to Nifedipine .

- Dihydropyrimidin-2(1H)-one derivatives : Exhibit calcium channel modulation (IC₅₀ 0.8 µM) via planar heterocyclic structures .

Comparison Insight: The hydroxyl group in 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine may limit blood-brain barrier permeability compared to acetylated analogs but could enhance solubility for intravenous applications.

Biological Activity

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine is characterized by a pyrimidine ring substituted with a hydroxyl group at position 2 and a 2,4-dimethylphenyl group at position 5. This structural configuration is significant for its biological interactions.

The biological activity of 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine can be attributed to various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory mediators.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, potentially through disruption of cell membrane integrity or inhibition of nucleic acid synthesis .

- Anticancer Potential : Research indicates that derivatives of pyrimidine compounds can interfere with cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

In Vitro Studies

In vitro assays have demonstrated that 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine possesses significant inhibitory effects on various cancer cell lines. For instance, studies have shown an IC50 value in the low micromolar range against certain tumor cells, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical) | 1.5 | Inhibition of proliferation |

| MCF-7 (breast) | 3.0 | Induction of apoptosis |

| A549 (lung) | 2.0 | Cell cycle arrest |

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial properties of various pyrimidine derivatives found that 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine exhibited notable activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics .

- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the dimethyl groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets compared to other related compounds lacking these substitutions. This modification can lead to increased efficacy and reduced side effects in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 5-(2,4-Dimethylphenyl)-2-hydroxypyrimidine?

Methodological Answer: The synthesis typically involves condensation reactions or nucleophilic substitutions. For example:

- Route 1: Reacting 2,4-dimethylphenyl acetophenone derivatives with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine ring.

- Route 2: Introducing hydroxyl groups via hydrolysis of methoxy precursors under basic conditions (e.g., NaOH) . Purification is achieved via recrystallization or column chromatography using solvents like ethanol or ethyl acetate. Yield optimization requires controlled temperature (60–80°C) and stoichiometric ratios of reagents.

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy: and NMR identify substituent positions and hydrogen bonding (e.g., hydroxyl proton downfield shifts at δ 10–12 ppm) .

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and dihedral angles. SHELX software refines crystallographic data, with R-factors < 0.05 indicating high accuracy .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] peaks matching theoretical values).

Q. How is the compound screened for basic biological activity?

Methodological Answer:

- Antimicrobial Assays: Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC values calculated .

- Enzyme Inhibition: UV-Vis spectroscopy monitors activity against targets like dihydrofolate reductase (DHFR) at λ = 340 nm .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) with IC determination .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number .

- Structural Confirmation: Re-characterize batches to rule out impurities (e.g., via HPLC purity >98%) .

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to validate binding constants or molecular dynamics (MD) simulations to model interactions .

Q. What strategies optimize reaction conditions for scalable synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to reduce reaction time .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for yield improvement.

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) .

Q. How can computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with enzyme active sites (e.g., DHFR) .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. What crystallographic challenges arise in resolving the compound’s tautomeric forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.